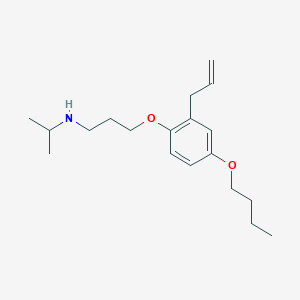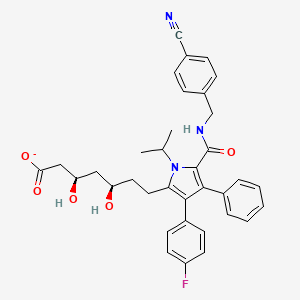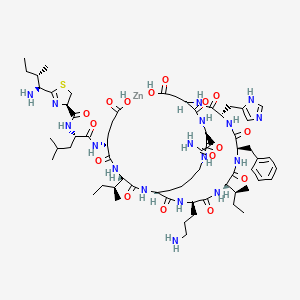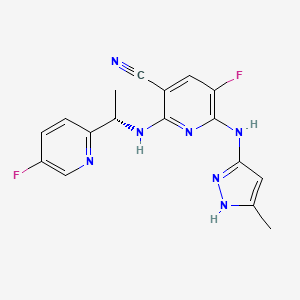![molecular formula C26H29N7O2S B10774160 1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID22902653C30” is an investigative agent known for its dual specificity protein kinase activity. It catalyzes autophosphorylation and phosphorylation of exogenous substrates on both serine/threonine and tyrosine residues. This compound plays a central role during and after the meiotic phase of spermatogenesis .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of “PMID22902653C30” are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
“PMID22902653C30” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
“PMID22902653C30” has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein kinases and their role in various biochemical pathways.
Biology: It helps in understanding the regulation of cytoskeletal remodeling and cell spreading by IPP complex components.
Medicine: It is investigated for its potential therapeutic applications in diseases related to abnormal protein kinase activity.
Mechanism of Action
The mechanism of action of “PMID22902653C30” involves its dual specificity protein kinase activity. It catalyzes the autophosphorylation and phosphorylation of exogenous substrates on both serine/threonine and tyrosine residues. This activity is crucial for regulating various cellular processes, including cytoskeletal remodeling and cell spreading. The molecular targets and pathways involved include the IPP complex components .
Comparison with Similar Compounds
“PMID22902653C30” can be compared with other similar compounds such as “PMID22902653C31” and “PMID22902653C35”. These compounds also exhibit dual specificity protein kinase activity but may differ in their specific targets and pathways. The uniqueness of “PMID22902653C30” lies in its specific role in the meiotic phase of spermatogenesis and its potential therapeutic applications .
Properties
Molecular Formula |
C26H29N7O2S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[5-[6-(2,6-dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea |
InChI |
InChI=1S/C26H29N7O2S/c1-6-17(7-2)35-18-10-15(3)23(16(4)11-18)20-12-19(22-14-30-26(36-22)33-25(34)27-5)31-24(32-20)21-13-28-8-9-29-21/h8-14,17H,6-7H2,1-5H3,(H2,27,30,33,34) |
InChI Key |
RYXLLTGGHCFCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC(=C(C(=C1)C)C2=NC(=NC(=C2)C3=CN=C(S3)NC(=O)NC)C4=NC=CN=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)

![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)
![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)



